TAK-960 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

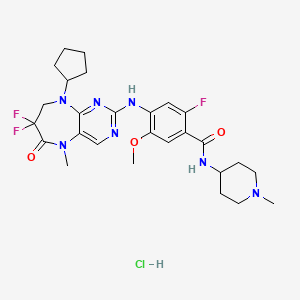

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34F3N7O3.ClH/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2;/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBHDFGFNVMONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35ClF3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TAK-960 Hydrochloride: A Technical Guide to its Mechanism of Action in Colorectal Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of novel therapeutic strategies. Polo-like kinase 1 (PLK1) has emerged as a compelling target in oncology due to its critical role in mitotic progression and its overexpression in various malignancies, including CRC, where it often correlates with a poor prognosis.[1][2][3] TAK-960 hydrochloride is a potent and selective, orally bioavailable, ATP-competitive inhibitor of PLK1.[1][4] This technical guide provides an in-depth overview of the mechanism of action of TAK-960 in colorectal cancer, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: PLK1 Inhibition

TAK-960 exerts its antitumor effects by selectively inhibiting the serine/threonine kinase PLK1.[1][2] PLK1 is a master regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2] By binding to the ATP-binding pocket of PLK1, TAK-960 prevents the phosphorylation of its downstream substrates, leading to a cascade of events that ultimately compromise mitotic fidelity.[2]

The primary consequence of PLK1 inhibition by TAK-960 in colorectal cancer cells is a profound disruption of the cell cycle.[4] This manifests as a potent arrest in the G2/M phase, preventing cells from successfully completing mitosis.[1][4] This mitotic arrest is characterized by the formation of aberrant mitotic spindles and can lead to aneuploidy and the induction of apoptosis.[1][4] A key pharmacodynamic biomarker of TAK-960 activity is the increased phosphorylation of histone H3 (pHH3), a direct consequence of mitotic arrest.[4]

Quantitative Data

In Vitro Anti-proliferative Activity

TAK-960 has demonstrated potent anti-proliferative activity across a wide range of colorectal cancer cell lines, with IC50 values spanning from the low nanomolar to the sub-micromolar range.[4] The sensitivity to TAK-960 does not appear to correlate with the mutational status of key oncogenes such as KRAS, BRAF, PIK3CA, or the tumor suppressor TP53.[1][4]

| Cell Line | IC50 (µM) |

| HCT116 | 0.01 - 0.05 |

| SW480 | 0.01 - 0.05 |

| HT29 | 0.01 - 0.05 |

| DLD1 | 0.1 - 0.5 |

| RKO | 0.01 - 0.05 |

| COLO205 | 0.05 - 0.1 |

| SW620 | 0.01 - 0.05 |

| HCT-15 | 0.05 - 0.1 |

| LoVo | 0.05 - 0.1 |

| WiDr | 0.01 - 0.05 |

| (Data summarized from a study of 55 CRC cell lines; representative lines shown)[4] |

In Vivo Antitumor Efficacy in Patient-Derived Xenograft (PDX) Models

In preclinical studies using patient-derived xenografts, single-agent TAK-960 exhibited significant antitumor activity in a subset of models. The response was variable, with a Tumor Growth Inhibition Index (TGII) of less than 20 (indicating a response) observed in 6 out of 18 CRC PDX models.[4]

| PDX Model | TGII | Response |

| CUCRC001 | 45.3 | Non-responder |

| CUCRC002 | 111.5 | Non-responder |

| CUCRC003 | 12.1 | Responder |

| CUCRC004 | 25.8 | Non-responder |

| CUCRC005 | 5.4 | Responder |

| CUCRC006 | 88.9 | Non-responder |

| CUCRC007 | 33.1 | Non-responder |

| CUCRC008 | 15.7 | Responder |

| CUCRC009 | 63.2 | Non-responder |

| CUCRC010 | -4.2 | Responder (Regression) |

| CUCRC011 | 92.7 | Non-responder |

| CUCRC012 | 7.8 | Responder |

| CUCRC013 | 41.2 | Non-responder |

| CUCRC014 | 101.3 | Non-responder |

| CUCRC015 | 18.9 | Responder |

| CUCRC016 | 55.6 | Non-responder |

| CUCRC017 | 76.4 | Non-responder |

| CUCRC018 | 39.8 | Non-responder |

| (TGII = Tumor Growth Inhibition Index; a lower value indicates greater tumor response. TGII < 20 is considered a response)[5][6] |

Experimental Protocols

Cell Proliferation Assay (CyQuant Assay)

This protocol outlines the methodology used to determine the anti-proliferative effects of TAK-960 on CRC cell lines.

-

Cell Seeding: Colorectal cancer cells are seeded into 96-well microplates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: The following day, cells are treated with a serial dilution of this compound (e.g., 7 concentrations) or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 72 hours.

-

Cell Lysis and Staining: After incubation, the culture medium is removed, and the cells are lysed. CyQuant GR dye, which fluoresces upon binding to nucleic acids, is added to each well.

-

Fluorescence Measurement: The fluorescence intensity is measured using a plate reader with excitation at ~485 nm and emission detection at ~530 nm.

-

Data Analysis: The fluorescence readings are normalized to the vehicle-treated control wells to determine the percentage of cell proliferation. IC50 values are calculated using a non-linear regression model.[4]

Immunoblotting

This protocol is used to assess the effect of TAK-960 on the expression and phosphorylation status of key proteins in the PLK1 signaling pathway.

-

Cell Treatment and Lysis: CRC cells are treated with various concentrations of TAK-960 or a vehicle control for specified time points (e.g., 8, 24, 48, 72 hours). After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PLK1, phospho-PLK1, Cyclin B1, phospho-Histone H3, cleaved PARP, and a loading control like β-actin). Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

Cell Cycle Analysis (Flow Cytometry)

This protocol is employed to determine the effect of TAK-960 on cell cycle distribution.

-

Cell Treatment: CRC cells are treated with TAK-960 or a vehicle control for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing to prevent clumping.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.[4]

In Vivo Patient-Derived Xenograft (PDX) Studies

This protocol describes the evaluation of TAK-960's antitumor efficacy in a preclinical in vivo setting.

-

Tumor Implantation: Fragments of patient-derived colorectal tumors are subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: TAK-960 is administered orally, once daily, at a specified dose (e.g., 10 mg/kg). The control group receives a vehicle solution.

-

Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).

-

Efficacy Evaluation: The antitumor efficacy is evaluated by calculating the Tumor Growth Inhibition Index (TGII), which compares the change in tumor volume in the treated group to the control group.[5][6]

Potential Mechanisms of Resistance

While TAK-960 shows promise, the potential for acquired resistance is a critical consideration in its clinical development. Studies on other PLK1 inhibitors in colorectal cancer have shed light on possible resistance mechanisms that may be relevant to TAK-960.

One identified mechanism involves the activation of the AXL receptor tyrosine kinase pathway, leading to an epithelial-to-mesenchymal transition (EMT) and the upregulation of the multidrug resistance protein 1 (MDR1).[8] This pathway is mediated through the transcription factor TWIST1.[8] Therefore, co-targeting the AXL pathway or inhibiting MDR1 could be potential strategies to overcome resistance to PLK1 inhibitors.

Conclusion

This compound is a selective PLK1 inhibitor that demonstrates significant preclinical antitumor activity in a substantial portion of colorectal cancer models.[4] Its mechanism of action is centered on the disruption of mitotic progression, leading to G2/M cell cycle arrest and subsequent cell death.[1][4] The variable response observed in PDX models suggests that while TAK-960 is a promising therapeutic agent, the identification of predictive biomarkers will be crucial for its successful clinical application.[4] Further investigation into the mechanisms of resistance will also be vital for the development of rational combination therapies to enhance and prolong its efficacy in the treatment of colorectal cancer.

References

- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PLK1 inhibitors for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polo-like kinase 1 is overexpressed in colorectal cancer and participates in the migration and invasion of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Overcoming PLK1 inhibitor resistance by targeting mevalonate pathway to impair AXL-TWIST axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of TAK-960: A Technical Guide to a Potent PLK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of TAK-960, a potent and selective Polo-like kinase 1 (PLK1) inhibitor. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Mandatory visualizations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound.

Introduction to PLK1 and the Rationale for Inhibition

Polo-like kinase 1 (PLK1) is a serine/threonine protein kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1][2] PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis, making it an attractive target for anticancer therapy.[1][2] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells, providing a therapeutic window for the treatment of various malignancies.[1]

Discovery of TAK-960

TAK-960 was identified through a structure-based drug design program aimed at discovering novel, orally available small molecule inhibitors of PLK1. The medicinal chemistry effort led to the identification of a pyrimidodiazepinone scaffold with potent PLK1 inhibitory activity. Optimization of this series resulted in the selection of TAK-960 (4-((9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][2][3]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide) as a development candidate.[2]

Mechanism of Action

TAK-960 is an ATP-competitive inhibitor of PLK1.[1] By binding to the ATP-binding pocket of PLK1, TAK-960 effectively blocks its kinase activity, leading to a cascade of downstream effects that disrupt mitotic progression. The primary mechanism of action involves the induction of G2/M cell-cycle arrest, the formation of aberrant mitotic spindles ("polo" mitosis morphology), and ultimately, the induction of apoptosis in cancer cells.[1][2] A key pharmacodynamic biomarker of TAK-960 activity is the increased phosphorylation of histone H3 (pHH3), a downstream substrate of the PLK1 signaling pathway.[1][2]

PLK1 Signaling Pathway and the Role of TAK-960

The following diagram illustrates the central role of PLK1 in mitosis and the point of intervention for TAK-960.

Caption: PLK1 signaling pathway and TAK-960's point of inhibition.

Preclinical Activity of TAK-960

In Vitro Kinase and Cell Proliferation Assays

TAK-960 demonstrates potent and selective inhibition of PLK1 kinase activity. Its anti-proliferative effects have been evaluated across a broad panel of human cancer cell lines.

Table 1: In Vitro Inhibitory Activity of TAK-960

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | PLK1 | 0.8 nM | [4] |

| PLK2 | 16.9 nM | [4] | |

| PLK3 | 50.2 nM | [4] | |

| FAK/PTK2 | 19.6 nM | [4] | |

| MLCK/MYLK | 25.6 nM | [4] | |

| FES/FPS | 58.2 nM | [4] | |

| EC50 Range | Multiple Cancer Cell Lines | 8.4 - 46.9 nM | [2] |

| EC50 | HT-29 (Colon Cancer) | 3 nM | [4] |

| Non-dividing Normal Cells | >1,000 nM | [2] |

IC50 values represent the concentration of a drug that is required for 50% inhibition of an enzyme in vitro. EC50 values represent the concentration of a drug that gives a half-maximal response in a cell-based assay.

In Vivo Antitumor Efficacy

The antitumor activity of TAK-960 has been demonstrated in various human tumor xenograft models in mice.

Table 2: In Vivo Antitumor Activity of TAK-960 in Xenograft Models

| Xenograft Model | Cancer Type | Treatment Regimen | Outcome | Reference |

| HT-29 | Colorectal Cancer | 10 mg/kg, oral, once daily for 14 days | Significant tumor growth inhibition | [5] |

| HCT116 | Colorectal Cancer | 10 mg/kg, oral, once daily for 14 days | Significant tumor growth inhibition | [5] |

| PC-3 | Prostate Cancer | 10 mg/kg, oral, once daily for 14 days | Significant tumor growth inhibition | [5] |

| BT474 | Breast Cancer | 10 mg/kg, oral, once daily for 14 days | Significant tumor growth inhibition | [5] |

| A549 | Lung Cancer | 10 mg/kg, oral, once daily for 14 days | Significant tumor growth inhibition | [5] |

| NCI-H1299 | Lung Cancer | 10 mg/kg, oral, once daily for 14 days | Significant tumor growth inhibition | [5] |

| NCI-H1975 | Lung Cancer | 10 mg/kg, oral, once daily for 14 days | Significant tumor growth inhibition | [5] |

| A2780 | Ovarian Cancer | 10 mg/kg, oral, once daily for 14 days | Significant tumor growth inhibition | [5] |

| MV4-11 | Leukemia | 7.5 mg/kg, oral, once daily for 9 days | Increased survival | [5] |

Experimental Protocols

TR-FRET PLK1 Kinase Assay (General Protocol)

This assay is designed to measure the enzymatic activity of PLK1 and the inhibitory potential of compounds like TAK-960.

Caption: A generalized workflow for a TR-FRET based PLK1 kinase assay.

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[6] Dilute PLK1 enzyme, substrate (e.g., a specific peptide), ATP, and TAK-960 to desired concentrations in the assay buffer.

-

Kinase Reaction: In a 384-well low-volume plate, add 1 µl of TAK-960 or DMSO control, followed by 2 µl of PLK1 enzyme.[6] Initiate the reaction by adding 2 µl of a substrate/ATP mixture.[6]

-

Incubation: Incubate the plate at room temperature for 60 minutes.[6]

-

Detection: Stop the kinase reaction and initiate the detection by adding a solution containing a Europium (Eu)-labeled anti-phosphosubstrate antibody (donor) and a fluorescently labeled substrate (acceptor).

-

Second Incubation: Incubate at room temperature for 30-60 minutes to allow for antibody binding to the phosphorylated substrate.[6]

-

Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

-

Data Analysis: The ratio of acceptor to donor emission is calculated. The concentration of TAK-960 that inhibits 50% of PLK1 activity (IC50) is determined by fitting the data to a dose-response curve.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium.

-

Compound Addition: After 24 hours of incubation, treat the cells with a range of TAK-960 concentrations (e.g., 2-1000 nM) or vehicle control (DMSO).[3]

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[3]

-

Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. The concentration of TAK-960 that reduces cell viability by 50% (EC50) is calculated from a dose-response curve.

HT-29 Colorectal Cancer Xenograft Model

This in vivo model is used to assess the antitumor efficacy of TAK-960 in a setting that mimics human tumor growth.

Methodology:

-

Cell Culture: Culture HT-29 human colorectal adenocarcinoma cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS).

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of HT-29 cells (e.g., 5 x 106 cells in 0.1 mL of a mixture of medium and Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (length x width2)/2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Drug Administration: Administer TAK-960 orally at a specified dose and schedule (e.g., 10 mg/kg, once daily).[5] The control group receives the vehicle.

-

Efficacy Evaluation: Continue treatment for a defined period (e.g., 14-21 days).[5] Monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of biomarkers such as pHH3 to confirm target engagement.

Clinical Development

TAK-960 entered a Phase I clinical trial in adult patients with advanced solid malignancies.[2] However, the development of TAK-960 as a monotherapy was discontinued due to a lack of efficacy in this setting.

Conclusion

TAK-960 is a potent and selective, orally bioavailable PLK1 inhibitor that demonstrated significant preclinical antitumor activity in a wide range of cancer models. Its discovery and development highlight the potential of targeting PLK1 for cancer therapy. While its development as a single agent was halted, the extensive preclinical data and the well-characterized mechanism of action of TAK-960 provide a valuable resource for further research into PLK1 inhibition, potentially in combination with other anticancer agents. This technical guide provides a comprehensive overview of the foundational data and methodologies associated with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. promega.jp [promega.jp]

TAK-960: A Technical Deep Dive into its Selective Inhibition of the Polo-Like Kinase Family

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the selective activity of TAK-960, a potent and orally bioavailable inhibitor of the Polo-like kinase (PLK) family. We will delve into the quantitative data defining its selectivity, the experimental methodologies used to determine its activity, and the signaling pathways it modulates.

Quantitative Analysis of TAK-960's Potency and Selectivity

TAK-960 demonstrates a high degree of selectivity for Polo-like kinase 1 (PLK1), a crucial regulator of mitotic progression.[1][2][3] Its inhibitory activity extends to other PLK family members, albeit with significantly lower potency. The following table summarizes the in vitro inhibitory concentrations (IC50) of TAK-960 against PLK1, PLK2, and PLK3. This selectivity profile underscores TAK-960's targeted mechanism of action.

| Kinase | IC50 (nM) |

| PLK1 | 0.8[1][3] |

| PLK2 | 16.9[1][3] |

| PLK3 | 50.2[1][3] |

Table 1: In vitro inhibitory activity of TAK-960 against PLK family kinases.

Furthermore, TAK-960 has been screened against a broad panel of 282 human kinases and showed no significant activity against other kinases, highlighting its specificity for the PLK family.[3] In cellular assays, TAK-960 inhibits the proliferation of various human cancer cell lines with mean EC50 values typically ranging from 8.4 to 46.9 nM.[1][4]

Experimental Protocols

The determination of TAK-960's kinase inhibition and cellular activity relies on robust and well-defined experimental protocols.

Biochemical Kinase Inhibition Assay (TR-FRET)

The inhibitory activity of TAK-960 on PLK family kinases is quantified using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[5] This method measures the ATP-dependent phosphorylation of a specific substrate peptide.

Methodology:

-

Reaction Mixture Preparation: The assay is performed in a reaction buffer containing the respective purified PLK enzyme, a biotinylated substrate peptide, and ATP.

-

Inhibitor Addition: TAK-960 is added to the reaction mixture at varying concentrations.

-

Incubation: The reaction is incubated to allow for kinase activity and substrate phosphorylation.

-

Detection: A europium-labeled anti-phosphoserine/threonine antibody and a streptavidin-allophycocyanin (APC) conjugate are added.

-

Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal that is measured using a suitable plate reader. The intensity of the FRET signal is inversely proportional to the inhibitory activity of TAK-960.

Cell Proliferation Assay (CellTiter-Glo®)

The effect of TAK-960 on the proliferation of cancer cell lines is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[2][5]

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of TAK-960 and incubated for a specified period (e.g., 72 hours).[2][5]

-

Lysis and ATP Measurement: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: The luminescent signal, which correlates with the number of viable cells, is measured using a luminometer. The EC50 values are then calculated from the dose-response curves.

Visualizing the Impact of TAK-960

Polo-Like Kinase 1 (PLK1) Signaling Pathway and Point of Inhibition

PLK1 is a master regulator of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[6][7][8][9] TAK-960, as an ATP-competitive inhibitor, directly targets the catalytic activity of PLK1, thereby disrupting these critical cellular processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Polo-like kinase - Wikipedia [en.wikipedia.org]

In Vitro Antiproliferative Activity of TAK-960: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiproliferative activity of TAK-960, a potent and selective Polo-like kinase 1 (PLK1) inhibitor. TAK-960 has demonstrated broad-spectrum antitumor activity across a range of cancer cell lines.[1][2] This document summarizes key quantitative data, details common experimental protocols used to assess its activity, and visualizes its mechanism of action and experimental workflows.

Core Mechanism of Action

TAK-960 is an orally available, ATP-competitive inhibitor of PLK1, a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.[3][4][5] Overexpression of PLK1 is common in many human cancers and is associated with poor prognosis, making it an attractive therapeutic target.[1][2][3] By selectively inhibiting PLK1, TAK-960 induces a G2/M cell-cycle arrest, leading to the accumulation of cells with aberrant mitotic spindles and ultimately apoptosis in tumor cells.[1][5][6] Notably, it shows significantly less activity in non-dividing normal cells.[1][2][7]

Quantitative Analysis of Antiproliferative Activity

The in vitro potency of TAK-960 has been evaluated across a diverse panel of human cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values demonstrate its potent antiproliferative effects in the nanomolar range.

| Cell Line | Cancer Type | EC50/IC50 (nM) | Reference |

| HT-29 | Colorectal Cancer | 8.4 | [2] |

| HT-29 | Colorectal Cancer | 3 | [8] |

| Multiple Cancer Cell Lines (Mean) | Various | 8.4 - 46.9 | [1][2][7] |

| Colorectal Cancer Cell Lines (Range) | Colorectal Cancer | 1 - >750 | [3][4] |

| K562 | Leukemia | Not specified, but potent | [2] |

| K562ADR (Adriamycin-resistant) | Leukemia | Not specified, but potent | [2] |

| A2780 | Ovarian Cancer | Potent activity | [6] |

| SW620 | Colorectal Cancer | Potent activity | [6] |

| MRC5 (proliferating normal lung fibroblasts) | Normal Lung Fibroblast | >50% viability at 1000 nM | [2] |

| MRC5 (quiescent normal lung fibroblasts) | Normal Lung Fibroblast | >1000 | [2] |

Note: The sensitivity to TAK-960 does not appear to correlate with the mutation status of TP53 or KRAS, nor with the expression of the multidrug-resistant protein 1 (MDR1).[1][2]

Kinase Inhibition Profile

TAK-960 is a highly selective inhibitor of the PLK family of kinases.

| Kinase | IC50 (nM) | Reference |

| PLK1 | 0.8 | [8] |

| PLK2 | 16.9 | [8] |

| PLK3 | 50.2 | [8] |

| FAK/PTK2 | 19.6 | [8] |

| MLCK/MYLK | 25.6 | [8] |

| FES/FPS | 58.2 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of TAK-960's in vitro activity. Below are summaries of commonly employed experimental protocols.

Cell Proliferation Assays

1. CellTiter-Glo® Luminescent Cell Viability Assay:

-

Objective: To quantify the number of viable cells in culture based on the quantification of ATP.

-

Methodology:

-

Cells are seeded in 96-well plates at a density of 3,000 to 30,000 cells per well and incubated for 24 hours.

-

The cells are then treated with serial dilutions of TAK-960 (e.g., 2-1000 nM) for 72 hours.[2][9]

-

After the incubation period, the CellTiter-Glo® reagent is added to the wells, and the plate is mixed to induce cell lysis.

-

The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a microplate reader.

-

EC50 values are calculated from the resulting concentration-response curves.[2]

-

2. CyQuant® Cell Proliferation Assay:

-

Objective: To determine cell number by measuring the cellular DNA content via a fluorescent dye.

-

Methodology:

-

Cells are plated in 96-well plates and allowed to adhere for 24 hours.

-

TAK-960 is added at various concentrations (e.g., 0-0.75 µmol/L) and incubated for 72 hours.[3]

-

Following treatment, a dye/lysis buffer is added to each well.[3]

-

Fluorescence is measured using a microplate reader.[3]

-

IC50 values are determined from at least three independent experiments for each cell line.[3]

-

Cell Cycle Analysis

-

Objective: To determine the effect of TAK-960 on cell cycle distribution.

-

Methodology:

-

HT-29 colorectal cancer cells are seeded in 12-well plates and cultured overnight.

-

The cells are incubated with various concentrations of TAK-960 for 48 hours.[2]

-

Cells are harvested, fixed in 70% ethanol at 4°C, and then treated with RNase.[2]

-

Cells are stained with propidium iodide, and the DNA content is measured using a flow cytometer (e.g., FACSCalibur™ System).[2]

-

PLK1 Kinase Inhibition Assay (TR-FRET)

-

Objective: To measure the direct inhibitory activity of TAK-960 on PLK1 kinase.

-

Methodology:

-

The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

It measures the ATP-dependent phosphorylation of a biotinylated substrate peptide.[7]

-

TAK-960 is incubated with the PLK1 enzyme, the peptide substrate, and ATP.

-

The degree of phosphorylation is detected by a fluorescent signal, and the inhibitory activity of TAK-960 is determined by the reduction in this signal.

-

Visualizations: Signaling Pathways and Workflows

TAK-960 Mechanism of Action

The following diagram illustrates the central role of PLK1 in mitotic progression and how its inhibition by TAK-960 leads to cell cycle arrest and apoptosis.

Experimental Workflow for In Vitro Antiproliferative Assay

This diagram outlines a typical workflow for assessing the antiproliferative effects of TAK-960 on cancer cell lines.

References

- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Facebook [cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

TAK-960 Hydrochloride: A Technical Guide to Target Validation in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1] Its overexpression in a wide range of human cancers has been correlated with poor prognosis, making it a compelling target for anticancer therapy.[1] TAK-960 hydrochloride is a novel, orally bioavailable, and selective inhibitor of PLK1.[1][2] This technical guide provides a comprehensive overview of the target validation of TAK-960 in solid tumors, summarizing key preclinical data, detailing experimental methodologies, and illustrating the underlying biological pathways.

Mechanism of Action

TAK-960 is an ATP-competitive inhibitor of PLK1 with high selectivity.[3] It also demonstrates inhibitory activity against PLK2 and PLK3, but with significantly lower potency.[2] By inhibiting PLK1, TAK-960 disrupts multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[4][5] This disruption leads to mitotic arrest, characterized by the accumulation of cells in the G2/M phase of the cell cycle.[1] Prolonged mitotic arrest ultimately triggers apoptosis in cancer cells.[6] A key pharmacodynamic biomarker of PLK1 inhibition by TAK-960 is the increased phosphorylation of histone H3 (pHH3), a direct downstream target of PLK1.[1]

PLK1 Signaling Pathway in Mitosis

The following diagram illustrates the central role of PLK1 in mitotic progression and the point of intervention for TAK-960.

Caption: PLK1 Signaling Pathway and TAK-960 Inhibition.

Preclinical Activity of TAK-960 in Solid Tumors

TAK-960 has demonstrated broad-spectrum antitumor activity in a variety of preclinical models of solid tumors.

In Vitro Activity

TAK-960 effectively inhibits the proliferation of a wide range of human cancer cell lines, with EC50 values typically in the nanomolar range.[1] Notably, its efficacy appears to be independent of the mutation status of TP53 and KRAS, as well as the expression of the multidrug resistance protein 1 (MDR1).[1]

| Cell Line | Tumor Type | EC50 (nmol/L) | Reference |

| HT-29 | Colorectal Cancer | 8.4 | [7] |

| HCT116 | Colorectal Cancer | 9.2 | [1] |

| SW620 | Colorectal Cancer | 11.5 | [1] |

| A549 | Lung Cancer | 14.2 | [1] |

| NCI-H460 | Lung Cancer | 12.1 | [1] |

| PC-3 | Prostate Cancer | 21.3 | [1] |

| DU145 | Prostate Cancer | 18.9 | [1] |

| MDA-MB-231 | Breast Cancer | 15.8 | [1] |

| BT-549 | Breast Cancer | 13.4 | [1] |

| A2780 | Ovarian Cancer | 10.7 | [1] |

| PANC-1 | Pancreatic Cancer | 25.6 | [1] |

| MIA PaCa-2 | Pancreatic Cancer | 22.4 | [1] |

In Vivo Activity

Oral administration of TAK-960 has been shown to significantly inhibit tumor growth in various xenograft models of human cancers.[1]

| Xenograft Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| HT-29 | Colorectal Cancer | 10 mg/kg, once daily | 85 | [1] |

| HCT116 | Colorectal Cancer | 10 mg/kg, once daily | 78 | [8] |

| A549 | Lung Cancer | 10 mg/kg, once daily | 65 | [8] |

| PC-3 | Prostate Cancer | 10 mg/kg, once daily | 72 | [8] |

| BT474 | Breast Cancer | 10 mg/kg, once daily | 68 | [8] |

| A2780 | Ovarian Cancer | 10 mg/kg, once daily | 81 | [8] |

In patient-derived xenograft (PDX) models of colorectal cancer, TAK-960 demonstrated varied responses, with a tumor growth inhibition index (TGII) ranging from -4.17 to 111.48.[9] Six out of eighteen PDX models were considered responsive to treatment.[9]

Clinical Development

A Phase I clinical trial (NCT01179399) was initiated to evaluate the safety, tolerability, pharmacokinetics, and antitumor activity of orally administered TAK-960 in patients with advanced nonhematologic malignancies.[10] The study employed a 3+3 dose-escalation design with TAK-960 administered once daily for 21 days of a 28-day cycle.[10] However, the trial was terminated early due to a lack of efficacy.[11]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing the cell cycle distribution of tumor cells treated with TAK-960 using propidium iodide (PI) staining and flow cytometry.

Caption: Workflow for Cell Cycle Analysis.

Protocol:

-

Cell Culture and Treatment: Seed tumor cells in appropriate culture vessels and allow them to adhere overnight. Treat the cells with various concentrations of TAK-960 or vehicle control for the desired duration (e.g., 24, 48 hours).

-

Cell Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission using a long-pass filter (e.g., >610 nm).

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Phospho-Histone H3 (Ser10) ELISA

This protocol describes a cell-based ELISA to quantify the levels of phosphorylated histone H3 at serine 10, a pharmacodynamic marker of TAK-960 activity.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with TAK-960 or vehicle control for the specified time.

-

Fixation: Remove the culture medium and add a fixation solution (e.g., 4% paraformaldehyde in PBS) to each well. Incubate for 20 minutes at room temperature.

-

Washing: Aspirate the fixation solution and wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Permeabilization and Blocking: Add a permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% bovine serum albumin) to each well and incubate for 1 hour at room temperature.

-

Primary Antibody Incubation: Aspirate the blocking buffer and add the primary antibody specific for phospho-histone H3 (Ser10) diluted in antibody dilution buffer. Incubate overnight at 4°C.

-

Washing: Wash the wells three times with wash buffer.

-

Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in antibody dilution buffer. Incubate for 1 hour at room temperature in the dark.

-

Washing: Wash the wells five times with wash buffer.

-

Substrate Development: Add a chemiluminescent or colorimetric HRP substrate to each well and incubate until sufficient signal develops.

-

Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength.

-

Normalization: Normalize the phospho-histone H3 signal to the total cell number or total protein content in each well.

Conclusion

This compound is a potent and selective PLK1 inhibitor that has demonstrated significant preclinical antitumor activity in a broad range of solid tumor models. Its mechanism of action, centered on the disruption of mitosis and induction of apoptosis, is well-characterized. While the early termination of its initial clinical trial was a setback, the extensive preclinical data provides a strong rationale for the continued investigation of PLK1 inhibition as a therapeutic strategy in solid tumors. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field of oncology drug discovery and development. Further studies to identify predictive biomarkers of response to PLK1 inhibitors may help to unlock the full therapeutic potential of this class of agents.

References

- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Bioavailability and Pharmacokinetics of Oral TAK-960: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-960 is a novel, orally bioavailable, and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in mitosis.[1][2] Overexpression of PLK1 is observed in various human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapy.[1][2] TAK-960 has demonstrated broad-spectrum preclinical antitumor activity in multiple dosing regimens.[1][2] This technical guide provides an in-depth overview of the available data on the oral bioavailability and pharmacokinetics of TAK-960, based on preclinical studies.

Preclinical Pharmacokinetics

Studies in animal models, primarily mice, have been conducted to evaluate the pharmacokinetic profile of orally administered TAK-960. While specific quantitative values for oral bioavailability (F%) are not publicly available, the compound has been described as having "high oral bioavailability".[3]

Animal Studies

Pharmacokinetic/pharmacodynamic studies in female athymic nude mice bearing HT-29 colorectal cancer xenografts have provided insights into the plasma and tumor concentrations of TAK-960 following oral administration.[4]

Table 1: Summary of Preclinical Pharmacokinetic Data for Oral TAK-960 in Mice

| Parameter | Species | Tumor Model | Dose (mg/kg) | Vehicle | Analyte | Matrix | Analytical Method | Key Findings | Reference |

| Plasma Concentration | Mouse (athymic nude) | HT-29 colorectal cancer xenograft | 5, 10, 30 | 0.5% Methyl cellulose | TAK-960 | Plasma | LC-MS/MS | Dose-dependent increase in plasma concentration. | [4] |

| Tumor Concentration | Mouse (athymic nude) | HT-29 colorectal cancer xenograft | 5, 10, 30 | 0.5% Methyl cellulose | TAK-960 | Tumor | LC-MS/MS | Dose-dependent increase in tumor concentration. | [4] |

Note: Specific Cmax, Tmax, AUC, and half-life values are not available in the cited literature.

Experimental Protocols

In Vivo Pharmacokinetic/Pharmacodynamic Study in Mice

Objective: To determine the plasma and tumor concentrations of TAK-960 and to assess its pharmacodynamic effect on the PLK1 biomarker, phosphorylated histone H3 (pHH3), in tumor tissue.

Animal Model: Female athymic nude mice (Hsd:Athymic Nude-Foxn1nu) bearing HT-29 human colorectal cancer xenografts.[4]

Dosing:

-

TAK-960 was suspended in 0.5% methyl cellulose for oral administration.[4]

-

Single oral doses of 5, 10, and 30 mg/kg were administered.[4]

Sample Collection:

-

Tumors and plasma were collected at multiple time points after oral administration.[4]

-

Tumor samples were stored on dry ice or at -80°C.[4]

Sample Preparation:

-

Plasma: Protein precipitation.[4]

-

Tumor: Homogenization using a Beadbeater in a sample buffer containing 2% SDS.[4]

Analytical Method:

-

TAK-960 concentrations in plasma and tumor homogenates were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

-

The pharmacodynamic marker, pHH3, was measured in tumor lysates using a sandwich ELISA.[4]

Mechanism of Action: PLK1 Signaling Pathway Inhibition

TAK-960 exerts its anticancer effects by inhibiting PLK1, which is a key regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][2] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.[5]

Clinical Development and Conclusion

A Phase I clinical trial (NCT01179399) was initiated to evaluate the safety, tolerability, pharmacokinetics, and antitumor activity of oral TAK-960 in patients with advanced nonhematologic malignancies.[6] However, this trial was terminated early due to a lack of efficacy, and further development has been halted.[3][7] Consequently, no human pharmacokinetic data for TAK-960 is publicly available.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Table 1 from Polo-like kinase (PLK) inhibitors in preclinical and early clinical development in oncology. | Semantic Scholar [semanticscholar.org]

- 6. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

TAK-960: A Preclinical Review of a Selective PLK1 Inhibitor

Despite early promise in preclinical studies, the clinical development of TAK-960, an orally available and selective Polo-like kinase 1 (PLK1) inhibitor, was halted. A Phase I clinical trial in patients with advanced solid tumors was terminated due to a lack of efficacy.[1][2] This document provides a comprehensive technical overview of the available preclinical data for TAK-960, including its mechanism of action, in vitro and in vivo activity, and the experimental protocols utilized in its evaluation.

Mechanism of Action

TAK-960 is a potent and selective ATP-competitive inhibitor of PLK1, a serine/threonine protein kinase that plays a crucial role in regulating multiple stages of mitosis.[3][4][5] Inhibition of PLK1 by TAK-960 leads to cell cycle arrest in the G2/M phase, the formation of aberrant mitotic spindles, and ultimately, apoptosis in cancer cells.[2][6][7] This activity is characterized by an increase in the phosphorylation of histone H3 (pHH3), a biomarker of mitotic arrest.[3][6][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of TAK-960 and a general workflow for assessing its preclinical antitumor activity.

In Vitro Activity

TAK-960 has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines. The half-maximal effective concentration (EC50) values for proliferation inhibition were generally in the low nanomolar range.[3][8] Notably, the in vitro potency of TAK-960 did not appear to correlate with the mutation status of TP53 or KRAS, or with the expression of the multidrug resistance protein 1 (MDR1).[3]

| Cell Line | Cancer Type | IC50 (nM) |

| HT-29 | Colorectal | Not explicitly stated, but showed G2-M accumulation with TAK-960 treatment[8] |

| HCT116 | Colorectal | Not explicitly stated, but used in xenograft model[8] |

| PC-3 | Prostate | Not explicitly stated, but used in xenograft model[8] |

| BT474 | Breast | Not explicitly stated, but used in xenograft model[8] |

| A549 | Lung | Not explicitly stated, but used in xenograft model[8] |

| NCI-H1299 | Lung | Not explicitly stated, but used in xenograft model[8] |

| NCI-H1975 | Lung | Not explicitly stated, but used in xenograft model[8] |

| A2780 | Ovary | Not explicitly stated, but used in xenograft model[8] |

| MV4-11 | Leukemia | Not explicitly stated, but used in xenograft model[8] |

| K562 | Leukemia | Not explicitly stated, but used in xenograft model[2] |

| K562ADR | Doxorubicin-resistant Leukemia | Showed similar response to K562, indicating activity in MDR1-expressing cells[8] |

| Parameter | Value |

| PLK1 IC50 | 0.8 nM[7] |

| PLK2 IC50 | 16.9 nM[7] |

| PLK3 IC50 | 50.2 nM[7] |

| Mean EC50 Range (proliferation) | 8.4 to 46.9 nmol/L[3] |

In Vivo Efficacy

Oral administration of TAK-960 demonstrated significant antitumor activity in various human tumor xenograft models in mice.[3][8] The antitumor effects were observed in models of colorectal, prostate, breast, lung, ovarian, and leukemia cancers.[8] Treatment with TAK-960 also showed efficacy in a disseminated leukemia model and in an adriamycin/paclitaxel-resistant xenograft model.[3] In patient-derived xenograft (PDX) models of colorectal cancer, 6 out of 18 models were considered responsive to single-agent TAK-960 therapy.[4][5]

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |

| HT-29 | Colorectal | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition[8] |

| HCT116 | Colorectal | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition[8] |

| PC-3 | Prostate | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition[8] |

| BT474 | Breast | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition[8] |

| A549 | Lung | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition[8] |

| NCI-H1299 | Lung | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition[8] |

| NCI-H1975 | Lung | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition[8] |

| A2780 | Ovary | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition[8] |

| MV4-11 | Leukemia | 7.5 mg/kg, p.o., once daily for 9 days | Increased survival[8] |

Experimental Protocols

Cell Proliferation Assay

The anti-proliferative activity of TAK-960 was assessed using the CellTiter-Glo Luminescent Cell Viability Assay. Human cancer cell lines were treated with a range of concentrations of TAK-960 (typically 2–1,000 nmol/L) for 72 hours. The EC50 values were then calculated from the concentration-response curves.[8]

Cell Cycle Analysis

Flow cytometry was used to determine the effect of TAK-960 on the cell cycle. For example, HT-29 colorectal cancer cells were treated with various concentrations of TAK-960 for 48 hours. The cells were then fixed, stained with a DNA-intercalating dye, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[8]

In Vivo Xenograft Studies

Human tumor cells were inoculated subcutaneously into immunocompromised mice (athymic nude or SCID mice). Once tumors were established, mice were treated with TAK-960 or a vehicle control. TAK-960 was administered orally, typically once daily. Tumor volume and body weight were measured regularly to assess efficacy and tolerability.[8] For pharmacodynamic studies, plasma and tumor concentrations of TAK-960 were measured at various time points after a single oral dose. The induction of the biomarker pHH3 in tumor tissue was also assessed.[8]

Western Blotting

The expression of proteins such as MDR1 in cancer cell lines was determined by Western blotting to investigate potential mechanisms of resistance.[8]

Conclusion

The preclinical data for TAK-960 demonstrated its potential as a potent and selective PLK1 inhibitor with broad-spectrum antitumor activity in vitro and in vivo. However, these promising preclinical findings did not translate into clinical efficacy, leading to the early termination of its clinical development. The information gathered from the preclinical evaluation of TAK-960 remains a valuable resource for researchers in the field of oncology and drug development, particularly for those investigating PLK1 as a therapeutic target.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

The Safety Profile and Off-Target Effects of TAK-960 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-960 hydrochloride is a potent and selective, orally bioavailable small molecule inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1, a serine/threonine kinase, is a critical regulator of multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis.[2] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapy.[3][4] TAK-960 was developed to exploit this dependency of cancer cells on PLK1 for their proliferation and survival. This technical guide provides a comprehensive overview of the safety profile and off-target effects of TAK-960, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

On-Target and Off-Target Effects

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent on-target inhibition is desired, off-target effects can lead to unforeseen toxicities or, in some cases, synergistic therapeutic benefits. The safety and efficacy of TAK-960 are therefore dependent on its kinase selectivity profile and its effects on both cancerous and normal cells.

Kinase Selectivity Profile

The selectivity of TAK-960 has been assessed against a broad panel of kinases. In a screening of 288 kinases, TAK-960 demonstrated high selectivity for PLK1.[5]

Table 1: Kinase Inhibition Profile of this compound

| Kinase | IC50 (nM) | Fold Selectivity vs. PLK1 |

| PLK1 | 0.8 | 1 |

| PLK2 | 16.9 | >20 |

| PLK3 | 50.2 | >60 |

| FAK | 19.6 | >24 |

| MLCK | 25.6 | >32 |

| FES | 58.2 | >72 |

| Data compiled from multiple sources.[1] |

These data highlight the potent and selective inhibition of PLK1 by TAK-960, with significantly lower activity against other kinases, including the closely related PLK2 and PLK3.

Cellular Effects: Cancer vs. Normal Cells

A crucial aspect of the safety profile of an anti-cancer agent is its differential effect on malignant versus non-malignant cells. Preclinical studies have shown that TAK-960 exhibits a significant therapeutic window.

Table 2: Anti-proliferative Activity of TAK-960 in Cancer and Normal Cell Lines

| Cell Line | Cancer Type | EC50 (nM) |

| HT-29 | Colorectal Cancer | 8.4 - 9.8 |

| HCT116 | Colorectal Cancer | 10.2 |

| A549 | Lung Cancer | 16.1 |

| K562 | Chronic Myelogenous Leukemia | 11.5 |

| MRC5 | Normal Lung Fibroblast (proliferating) | >1000 |

| MRC5 | Normal Lung Fibroblast (quiescent) | >1000 |

| EC50 values represent the concentration required to inhibit cell proliferation by 50%. Data compiled from multiple sources.[3][4] |

TAK-960 potently inhibits the proliferation of a wide range of cancer cell lines, with EC50 values in the low nanomolar range.[3][4] In contrast, it has minimal effect on the viability of non-dividing normal human lung fibroblasts (MRC5), even at high concentrations.[4] This selectivity is attributed to the primary role of PLK1 in mitosis, a process that is highly active in rapidly dividing cancer cells but infrequent in quiescent normal cells.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. This section outlines the core experimental protocols used to characterize the safety and off-target effects of TAK-960.

Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

The potency and selectivity of TAK-960 against various kinases were determined using a TR-FRET-based assay. This method measures the phosphorylation of a substrate peptide by a specific kinase.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the specific kinase, a biotinylated peptide substrate (e.g., a peptide derived from mTOR for PLK1), and ATP in a suitable kinase buffer.[6]

-

Inhibitor Addition: TAK-960, at varying concentrations, is added to the reaction mixture.

-

Incubation: The reaction is incubated at room temperature to allow for kinase-mediated phosphorylation of the substrate.

-

Detection: A detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) is added.

-

Signal Measurement: The TR-FRET signal is measured using a plate reader. The signal is proportional to the extent of substrate phosphorylation.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the TR-FRET kinase inhibition assay.

Cell Proliferation Assay (CellTiter-Glo®)

The anti-proliferative effects of TAK-960 on cancer and normal cell lines were quantified using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay determines the number of viable cells in culture based on the quantification of ATP.

Protocol:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 3,000-10,000 cells per well and allowed to adhere overnight.[6]

-

Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.[1][6]

-

Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

-

Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

Data Analysis: EC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Caption: Workflow for the CellTiter-Glo® cell proliferation assay.

Cell Cycle Analysis (Flow Cytometry)

The effect of TAK-960 on the cell cycle distribution of cancer cells was analyzed by flow cytometry using propidium iodide (PI) staining.

Protocol:

-

Cell Treatment: Cancer cells (e.g., HT-29) are treated with various concentrations of TAK-960 for a specified period (e.g., 24 or 48 hours).[4]

-

Cell Harvesting: Cells are harvested, washed with PBS, and counted.

-

Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing to prevent clumping.[7][8]

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.[9][10] RNase A is included to ensure that only DNA is stained.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Caption: Workflow for flow cytometry-based cell cycle analysis.

Signaling Pathway

TAK-960 exerts its anti-cancer effects by inhibiting the PLK1 signaling pathway, which is a master regulator of mitosis.

Caption: Simplified schematic of the PLK1 signaling pathway in mitosis and its inhibition by TAK-960.

Inhibition of PLK1 by TAK-960 disrupts these critical mitotic events, leading to cell cycle arrest in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, apoptosis in cancer cells.[3][4]

Clinical Safety Profile

A Phase I clinical trial (NCT01179399) was conducted to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of orally administered TAK-960 in patients with advanced non-hematologic malignancies.[11][12] The study was terminated, and the most frequently reported treatment-related adverse events are summarized below.

Table 3: Common Treatment-Related Adverse Events in the Phase I Trial of TAK-960

| Adverse Event | Grade |

| Anemia | Not specified |

| Nausea | Not specified |

| Fatigue | Not specified |

| Decreased appetite | Not specified |

| Diarrhea | Not specified |

| Vomiting | Not specified |

| Neutropenia | Not specified |

| Thrombocytopenia | Not specified |

| This is not an exhaustive list of all adverse events. Data is based on a systematic review of PLK1 inhibitors.[13] |

It is important to note that this clinical trial was terminated, and further clinical development of TAK-960 has been discontinued.

Conclusion

This compound is a potent and highly selective inhibitor of PLK1 with significant anti-proliferative activity against a broad range of cancer cell lines, while demonstrating a favorable safety profile in preclinical studies with minimal effects on non-dividing normal cells. Its mechanism of action is directly linked to the inhibition of the PLK1 signaling pathway, leading to mitotic arrest and apoptosis in cancer cells. While the preclinical data were promising, the clinical development of TAK-960 was halted. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of oncology and drug development, offering valuable insights into the preclinical characterization of a selective PLK1 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PLK1 polo like kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 8. wp.uthscsa.edu [wp.uthscsa.edu]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 11. Discovery of TAK-960: an orally available small molecule inhibitor of polo-like kinase 1 (PLK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cell Proliferation Assay with TAK-960

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting an in vitro cell proliferation assay using TAK-960, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). TAK-960 has demonstrated significant anti-proliferative activity across a broad range of cancer cell lines.[1][2][3][4][5] This protocol is designed to assist researchers in accurately assessing the cytotoxic and anti-proliferative effects of TAK-960 in various cancer cell models. The provided methodologies, data presentation tables, and signaling pathway diagrams will facilitate the design and execution of robust and reproducible experiments.

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[6][7][8] Its overexpression in numerous cancers is often associated with poor prognosis, making it an attractive target for cancer therapy.[1][4][5] TAK-960 is an orally bioavailable, ATP-competitive inhibitor of PLK1 with high selectivity and potency.[2] Inhibition of PLK1 by TAK-960 leads to a G2/M phase arrest of the cell cycle, ultimately inducing apoptosis in cancer cells.[2][4][9] The anti-proliferative effects of TAK-960 have been observed in a wide array of cancer cell lines, with EC50 values typically in the nanomolar range.[1][3][4][5] Notably, the efficacy of TAK-960 appears to be independent of the mutational status of TP53 and KRAS, as well as the expression of the multidrug resistance protein 1 (MDR1).[1][4][5]

This application note provides a comprehensive guide for an in vitro cell proliferation assay using the CellTiter-Glo® Luminescent Cell Viability Assay to measure the effects of TAK-960.

Signaling Pathway

The signaling pathway below illustrates the central role of PLK1 in mitotic progression and how its inhibition by TAK-960 disrupts this process, leading to cell cycle arrest and apoptosis.

Caption: Inhibition of PLK1 by TAK-960 disrupts mitosis, leading to G2/M arrest and apoptosis.

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the anti-proliferative effects of TAK-960. This assay quantifies ATP, an indicator of metabolically active cells.[10][11]

Materials and Reagents

-

TAK-960 (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Selected cancer cell line(s)

-

Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

96-well opaque-walled microplates, sterile, tissue culture treated

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

Multichannel pipette

-

Sterile pipette tips

-

Humidified incubator (37°C, 5% CO₂)

Experimental Workflow

Caption: Workflow for the in vitro cell proliferation assay with TAK-960.

Detailed Methodology

1. Preparation of TAK-960 Stock and Working Solutions

-

Stock Solution (10 mM): Dissolve the required amount of TAK-960 powder in DMSO to achieve a final concentration of 10 mM. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, prepare serial dilutions of the TAK-960 stock solution in complete cell culture medium to achieve the desired final concentrations for treating the cells. A typical concentration range to test is 0.1 nM to 1000 nM.[3][12] It is recommended to perform a 3-fold or 10-fold serial dilution. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest TAK-960 concentration).

2. Cell Seeding

-

Culture the selected cancer cell lines in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA and perform a cell count.

-

Dilute the cell suspension in complete culture medium to the desired seeding density. The optimal seeding density depends on the cell line's growth rate and should be determined empirically to ensure cells are in an exponential growth phase at the end of the 72-hour incubation period.[13][14][15]

-

Seed the cells in a 96-well opaque-walled plate at the optimized density in a volume of 100 µL per well.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours to allow the cells to attach and resume growth.

3. Cell Treatment

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared TAK-960 working solutions (including the vehicle control) to the respective wells. It is recommended to test each concentration in triplicate.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[3][4][5]

4. CellTiter-Glo® Assay

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[11][16]

-

Add 100 µL of the CellTiter-Glo® reagent to each well.[11][16]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11][16]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][16]

-

Measure the luminescence of each well using a luminometer.

5. Data Analysis

-

Subtract the average background luminescence (from the medium-only wells) from all other readings.

-

Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle-treated control wells (set to 100% viability).

-

Plot the percentage of cell viability against the logarithm of the TAK-960 concentration.

-

Calculate the EC50 value (the concentration of TAK-960 that causes a 50% reduction in cell viability) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) with appropriate software (e.g., GraphPad Prism, SigmaPlot).

Data Presentation

The following tables summarize the anti-proliferative activity of TAK-960 in various cancer cell lines as reported in the literature.

Table 1: EC50 Values of TAK-960 in Various Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) | Reference |

| HT-29 | Colorectal Cancer | 8.4 | [4] |

| HCT116 | Colorectal Cancer | < 1 | [2] |

| DLD-1 | Colorectal Cancer | > 750 | [2] |

| K562 | Leukemia | 10.9 | [4] |

| K562ADR | Leukemia (Adriamycin-resistant) | 12.0 | [4] |

| A549 | Lung Cancer | 25.1 | [4] |

| NCI-H460 | Lung Cancer | 36.2 | [4] |

| PC-3 | Prostate Cancer | 46.9 | [4] |

| DU145 | Prostate Cancer | 32.5 | [4] |

| MDA-MB-231 | Breast Cancer | 20.1 | [4] |

| BT-474 | Breast Cancer | 15.8 | [4] |

| A2780 | Ovarian Cancer | 14.2 | [4] |

| PANC-1 | Pancreatic Cancer | 28.9 | [4] |

Table 2: Recommended Seeding Densities for Common Cancer Cell Lines in a 96-well Plate

| Cell Line | Recommended Seeding Density (cells/well) | Notes |

| HeLa | 2,000 - 5,000 | Adherent |

| A549 | 3,000 - 7,000 | Adherent |

| MCF-7 | 5,000 - 10,000 | Adherent |

| PC-3 | 4,000 - 8,000 | Adherent |

| HCT116 | 3,000 - 6,000 | Adherent |

| K562 | 10,000 - 20,000 | Suspension |

| Jurkat | 20,000 - 40,000 | Suspension |

| Note: These are starting recommendations. Optimal seeding densities should be determined empirically for each cell line and experimental condition.[13][14][15] |

Conclusion

This application note provides a detailed and robust protocol for assessing the in vitro anti-proliferative activity of the PLK1 inhibitor, TAK-960. By following the outlined procedures, researchers can obtain reliable and reproducible data on the efficacy of TAK-960 in various cancer cell models. The provided information on the mechanism of action, signaling pathway, and expected outcomes will aid in the interpretation of experimental results and contribute to the further investigation of this promising anti-cancer agent.

References

- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. licorbio.com [licorbio.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 11. ch.promega.com [ch.promega.com]

- 12. researchgate.net [researchgate.net]

- 13. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]

- 16. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]

Application Note: Immunoblotting for Phosphohistone H3 as a Pharmacodynamic Biomarker for TAK-960 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

TAK-960 is a potent and selective, orally bioavailable inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[3][4] Overexpression of PLK1 is common in various human cancers and is often associated with a poor prognosis, making it an attractive therapeutic target.[1][5] Inhibition of PLK1 by TAK-960 disrupts mitotic progression, leading to a G2/M cell cycle arrest and, ultimately, cell death in cancer cells.[1][3]

A key event during mitosis is the phosphorylation of Histone H3 at Serine 10 (pHH3), which is essential for chromosome condensation and segregation.[6][7] As cells treated with a PLK1 inhibitor like TAK-960 arrest in mitosis, they accumulate with condensed chromosomes, resulting in a significant increase in the levels of pHH3.[1] Consequently, immunoblotting for pHH3 serves as a robust and reliable pharmacodynamic (PD) biomarker to confirm the mechanism of action and cellular activity of TAK-960 in both in vitro and in vivo preclinical models.

Mechanism of Action and Rationale for pHH3 as a Biomarker